molecular formula C20H23N5O4 B2932018 N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide CAS No. 1207000-92-7

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide

Cat. No. B2932018
CAS RN: 1207000-92-7
M. Wt: 397.435
InChI Key: HYYQNJVTHUTGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMAT belongs to a class of compounds called triazolyl carboxamides, which have been shown to have anti-tumor properties. In

Mechanism of Action

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide inhibits HSP90 by binding to its ATP-binding site, which is essential for its activity. This leads to the destabilization and degradation of various client proteins that are important for cancer cell survival. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. It can induce cancer cell death, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also modulate various signaling pathways that are important for cancer cell survival, such as the PI3K/AKT and MAPK pathways.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is that it has a high specificity for HSP90, which reduces the risk of off-target effects. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for clinical development. However, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide also has some limitations, such as its potential toxicity and the need for further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide. One area of focus is the optimization of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide and its analogs to improve their potency and selectivity. Another area of focus is the development of combination therapies that combine N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide with other drugs or therapies to enhance its anti-tumor effects. Finally, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide in cancer patients.
Conclusion
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a promising compound that has shown anti-tumor effects in various cancer cell lines and animal models. Its mechanism of action involves the inhibition of HSP90, which is essential for cancer cell survival. N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has several advantages, such as its high specificity for HSP90 and good pharmacokinetic properties, but also has some limitations, such as its potential toxicity. Future research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide should focus on optimizing its potency and selectivity, developing combination therapies, and evaluating its safety and efficacy in clinical trials.

Synthesis Methods

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. One method involves the reaction of 2,5-diethoxybenzene with 4-methoxyaniline to form N-(2,5-diethoxyphenyl)-4-methoxyaniline. This intermediate is then reacted with triethylorthoformate to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)-1,2,4-triazole. Finally, this compound is reacted with phosgene to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting HSP90, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can induce cancer cell death and inhibit tumor growth.

properties

IUPAC Name

N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12,18-19,21,23-25H,4-5H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHZNYZDUVAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75118405

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